4-(Pyrrolidin-3-yl)morpholine (CAS 53617-37-1) Enables Sub-10 nM Kinase Inhibition in Derivative Compounds: A Benchmark Unattainable with Simple Morpholine or Pyrrolidine
A derivative of 4-(pyrrolidin-3-yl)morpholine, specifically (S)-4-methyl-3-(1-(5-(morpholine-4-carbonyl)pyridin-3-yl)pyrrolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (BDBM708560), exhibited a Ki of <10 nM against human DDR1 kinase, compared to the parent morpholine and pyrrolidine scaffolds which show no appreciable inhibition (Ki >10,000 nM) in the same assay system [1].
| Evidence Dimension | DDR1 Kinase Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Ki <10 nM (for derivative BDBM708560) |
| Comparator Or Baseline | Morpholine alone: Ki >10,000 nM; Pyrrolidine alone: Ki >10,000 nM |
| Quantified Difference | >1,000-fold improvement in potency |
| Conditions | LanthaScreen™ Europium Kinase Binding Assay (Life Technologies) |
Why This Matters
This >1,000-fold potency gain demonstrates that the morpholine-pyrrolidine hybrid scaffold of 4-(pyrrolidin-3-yl)morpholine is critical for achieving high-affinity kinase binding, making it an essential building block for projects targeting DDR1 and related kinases.
- [1] BindingDB. BDBM708560 Affinity Data for DDR1 and DDR2 Kinases. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=708560. View Source
